molecular formula C19H18ClN3O B2844680 1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847395-07-7

1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2844680
CAS No.: 847395-07-7
M. Wt: 339.82
InChI Key: VZRHQGKTYWRQPQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 5-chloro-2-methylphenyl group at the 1-position and a 1-methylbenzodiazolyl moiety at the 4-position. This compound’s design likely targets modulation of biological pathways involving enzymes or receptors that recognize planar heterocycles and halogenated aromatic systems. Structural analogs highlight the importance of substituent positioning and heterocyclic variations in tuning physicochemical and pharmacological properties .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-12-7-8-14(20)10-17(12)23-11-13(9-18(23)24)19-21-15-5-3-4-6-16(15)22(19)2/h3-8,10,13H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRHQGKTYWRQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 5-chloro-2-methylphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the 1-methyl-1H-benzimidazol-2-yl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness becomes evident when compared to derivatives with similar scaffolds. Below is a detailed analysis:

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Heterocyclic Moieties
Target Compound Pyrrolidin-2-one 1-(5-Chloro-2-methylphenyl), 4-(1-methyl-1H-1,3-benzodiazol-2-yl) 1-Methylbenzodiazole
1-(5-Chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one Pyrrolidin-2-one 1-(5-Chloro-2-methoxyphenyl), 4-(1-(2-methoxybenzyl)benzimidazol-2-yl) Benzimidazole with 2-methoxybenzyl
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Ethanone 1-(4-Chlorophenyl), 2-(4-methylpyrazol-1-yl) Pyrazole
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-3(2H)-one 4-(Benzothiazol-2-yl), 2-allyl, 3-methyl, 1-phenyl Benzothiazole

Key Observations:

Substituent Effects: The target compound’s 5-chloro-2-methylphenyl group enhances lipophilicity compared to the 2-methoxy analog in , which may improve membrane permeability but reduce solubility.

Heterocyclic Variations: The 1-methylbenzodiazole in the target compound provides a planar, electron-rich system for π-π stacking, distinct from the pyrazole in or benzothiazole in . Pyrazolone derivatives (e.g., ) often exhibit tautomerism, which is absent in the rigid pyrrolidinone core of the target compound .

Core Structure Implications: Pyrrolidin-2-one derivatives (target compound and ) favor hydrogen bonding via the carbonyl group, whereas pyrazolones () may engage in keto-enol tautomerism, affecting reactivity .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The chloro-methylphenyl group (ClogP ~3.1 estimated) likely increases logP compared to methoxy-substituted analogs (ClogP ~2.5) , favoring blood-brain barrier penetration but risking metabolic instability.
  • Electron Distribution : The 1-methylbenzodiazole’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites, contrasting with benzothiazole’s electron-rich system in .
  • Synthetic Accessibility: The target compound’s benzodiazole and pyrrolidinone moieties suggest modular synthesis via cyclization and cross-coupling, akin to methods in .

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H17_{17}ClN2_{2}O
  • Molecular Weight : 288.77 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
Melting PointNot available
SolubilitySoluble in DMSO, ethanol
StabilityStable under normal conditions

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance, derivatives containing a benzimidazole core have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of similar compounds, the following results were observed:

CompoundCell LineIC50_{50} (μM)
Compound AA549 (Lung)2.12 ± 0.21
Compound BHCC827 (Lung)5.13 ± 0.97
Compound CNCI-H358 (Lung)0.85 ± 0.05

These findings suggest that modifications in the chemical structure can enhance or diminish biological activity, indicating a need for further optimization of the compound's design .

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been evaluated using standard methods such as broth microdilution testing. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:

Antimicrobial Testing Results

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results demonstrate the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanism of action .

The proposed mechanism for the antitumor activity includes the induction of apoptosis in cancer cells via mitochondrial pathways and disruption of cell cycle progression. Additionally, some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation .

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